molecular formula C15H18O4 B1323812 trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-56-2

trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No. B1323812
M. Wt: 262.3 g/mol
InChI Key: CWICUGQYGRANBH-GXFFZTMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C15H18O4 . It has a molecular weight of 262.31 . The compound is also known by its IUPAC name, (1R,2S)-2-(2-(3-methoxyphenyl)-2-oxoethyl)cyclopentane-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H18O4/c1-19-14-8-3-2-6-12(14)13(16)9-10-5-4-7-11(10)15(17)18/h2-3,6,8,10-11H,4-5,7,9H2,1H3,(H,17,18)/t10-,11+/m0/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.


Physical And Chemical Properties Analysis

This compound has a melting point of 83-86°C .

Scientific Research Applications

Conformational Preferences

Research has explored the conformational preferences of closely related compounds, such as 1-amino-2-phenylcyclopentane-1-carboxylic acid. These studies, conducted using Density Functional Theory (DFT), reveal significant insights into the intrinsic conformational preferences of these molecules, particularly focusing on cis and trans stereoisomers in various environments (Casanovas et al., 2008).

Isomerisation Studies

The isomerisation of homologous cycloalkanecarboxylic acids has been studied, providing valuable information about the behaviors of similar compounds under specific conditions, such as in strongly basic aqueous solutions. This research can be particularly relevant for understanding the behavior of trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid in various chemical environments (Gyarmati et al., 2006).

Synthesis and Structural Characterization

The synthesis and structural characterization of related compounds, like cis- and trans-3-aminotetrahydrofuran-2-carboxylic acids, offer insights into the synthetic pathways and structural aspects of trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid. Such studies contribute to a deeper understanding of the compound's chemical properties and potential applications (Giri et al., 2012).

Potential in Drug Design

The cyclopentane-1,3-dione moiety, a key feature in similar compounds, has been explored as a novel isostere for the carboxylic acid functional group. This research suggests potential applications in drug design, where such moieties can be used as substitutes for carboxylic acid functional groups in medicinal chemistry (Ballatore et al., 2011).

properties

IUPAC Name

(1R,2S)-2-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-19-12-6-2-5-11(8-12)14(16)9-10-4-3-7-13(10)15(17)18/h2,5-6,8,10,13H,3-4,7,9H2,1H3,(H,17,18)/t10-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWICUGQYGRANBH-GXFFZTMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)C[C@@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.